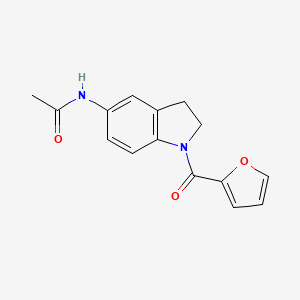

N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide

Description

N-(1-(Furan-2-carbonyl)indolin-5-yl)acetamide is a synthetic acetamide derivative featuring an indoline core substituted at the 1-position with a furan-2-carbonyl group and at the 5-position with an acetamide moiety. This structure combines the aromatic indoline scaffold with a heterocyclic furan ring, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10(18)16-12-4-5-13-11(9-12)6-7-17(13)15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYZTGLIINNLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzylamine, under reducing conditions.

Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan-2-carbonyl chloride reacts with the indoline core in the presence of a Lewis acid catalyst like aluminum chloride.

Acetylation: The final step involves the acetylation of the indoline-furan intermediate using acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline or furan rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide and related compounds:

2.1 Structural and Functional Differences

- Furan vs. Hydrazineylidene (): The target compound’s furan-2-carbonyl group introduces a rigid, electron-rich heterocycle, whereas hydrazineylidene analogs (e.g., compound 6a) feature a flexible N–N linkage capable of hydrogen bonding. This difference may influence binding to enzymes like kinases, where hydrazineylidene groups act as hydrogen-bond donors/acceptors .

- Indoline vs. In contrast, the indoline core of the target compound may favor interactions with indole-binding enzymes or receptors .

- Furan vs. Adamantane (): Adamantane-substituted indoles (e.g., 5a–y) are highly lipophilic, favoring blood-brain barrier penetration and CNS activity. The furan group in the target compound offers moderate lipophilicity, which may optimize solubility and reduce toxicity risks .

- Furan vs. The furan’s oxygen atoms may instead stabilize charge distribution, improving metabolic stability .

Biological Activity

N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique combination of functional groups that contribute to its biological properties. The compound can be synthesized through several steps:

- Formation of the Indoline Core : This is achieved via cyclization of precursors such as 2-nitrobenzylamine under reducing conditions.

- Attachment of the Furan Ring : The furan ring is introduced using Friedel-Crafts acylation with furan-2-carbonyl chloride in the presence of a Lewis acid catalyst.

- Acetylation : The final step involves acetylation using acetic anhydride and a base like pyridine.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Indole derivatives, including this compound, have shown high affinity for multiple receptors, which may modulate various signaling pathways.

- Biochemical Pathways : The compound is believed to influence pathways related to inflammation, cell proliferation, and apoptosis, particularly in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Pseudomonas aeruginosa | 0.35 μg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antiviral Activity

The compound has also been evaluated for antiviral properties. Preliminary findings indicate that it may inhibit viral replication in cell cultures. Specific studies have shown:

- Inhibition against strains of influenza virus with IC50 values ranging from 0.5 to 1 μM.

- Potential activity against herpes simplex virus (HSV), indicating a broad spectrum of antiviral effects.

Anticancer Activity

This compound has been investigated for its anticancer potential:

- Cell Lines Tested : Studies have included various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis via caspase activation |

| MCF7 | 8 | Inhibition of cell cycle progression |

| HeLa | 12 | Modulation of ERK signaling pathways |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple mechanisms.

Case Studies and Research Findings

Recent studies have highlighted the compound's versatility in biological applications:

- Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound showed significant inhibition zones against pathogens like Staphylococcus epidermidis and Candida albicans .

- Cytotoxicity Assays : Research utilizing MTT assays confirmed that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : Investigations into the molecular interactions revealed that this compound may interact with key proteins involved in cell signaling and proliferation, potentially leading to enhanced therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.